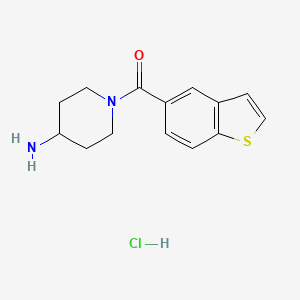![molecular formula C17H23N5O B7630756 3-[2-(Dimethylamino)pyrimidin-5-yl]-1-methyl-1-(3-phenylpropyl)urea](/img/structure/B7630756.png)
3-[2-(Dimethylamino)pyrimidin-5-yl]-1-methyl-1-(3-phenylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Dimethylamino)pyrimidin-5-yl]-1-methyl-1-(3-phenylpropyl)urea, also known as DMAPU, is an organic compound that has gained significant attention in scientific research. DMAPU is a potent inhibitor of a specific protein kinase, which makes it a valuable tool in the study of various biological processes.
Wirkmechanismus
3-[2-(Dimethylamino)pyrimidin-5-yl]-1-methyl-1-(3-phenylpropyl)urea inhibits a specific protein kinase, which is involved in various cellular processes. The inhibition of this protein kinase by this compound leads to the disruption of signal transduction pathways, which ultimately affects cell proliferation and differentiation. The exact mechanism of this compound's action is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various biological systems. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. This compound has also been shown to affect the activity of various enzymes and transcription factors, which are involved in various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
3-[2-(Dimethylamino)pyrimidin-5-yl]-1-methyl-1-(3-phenylpropyl)urea has several advantages as a tool for scientific research. It is a potent inhibitor of a specific protein kinase, which makes it valuable in the study of signal transduction pathways, cell proliferation, and differentiation. This compound is also relatively easy to synthesize and has a long shelf-life. However, there are also limitations to the use of this compound in lab experiments. It can be toxic to cells at high concentrations, and its specificity for the target protein kinase needs to be carefully evaluated.
Zukünftige Richtungen
There are several future directions for the use of 3-[2-(Dimethylamino)pyrimidin-5-yl]-1-methyl-1-(3-phenylpropyl)urea in scientific research. One direction is to study its potential as a therapeutic agent for cancer and other diseases. This compound's ability to inhibit the growth of cancer cells and induce apoptosis makes it a promising candidate for further investigation. Another direction is to study the effects of this compound on other cellular processes, such as autophagy and inflammation. The development of new analogs of this compound with improved specificity and potency is also an area of future research.
Conclusion:
In conclusion, this compound is a valuable tool in scientific research, with significant potential for the study of various biological processes. Its ability to inhibit a specific protein kinase makes it a valuable tool in the study of signal transduction pathways, cell proliferation, and differentiation. This compound has significant biochemical and physiological effects in various biological systems, and its potential as a therapeutic agent for cancer and other diseases is an area of future research.
Synthesemethoden
3-[2-(Dimethylamino)pyrimidin-5-yl]-1-methyl-1-(3-phenylpropyl)urea can be synthesized through a multistep process that involves the reaction of 2-amino-4,6-dimethylpyrimidine with N,N-dimethylformamide dimethyl acetal, followed by the reaction with phenylacetyl chloride and N-methyl-N-(3-phenylpropyl)amine. The final product is obtained through the reaction of the intermediate with urea.
Wissenschaftliche Forschungsanwendungen
3-[2-(Dimethylamino)pyrimidin-5-yl]-1-methyl-1-(3-phenylpropyl)urea has been extensively used in scientific research as a tool to study various biological processes. It is a potent inhibitor of a specific protein kinase, which makes it valuable in the study of signal transduction pathways, cell proliferation, and differentiation. This compound has also been used to study the role of protein kinases in cancer and other diseases.
Eigenschaften
IUPAC Name |
3-[2-(dimethylamino)pyrimidin-5-yl]-1-methyl-1-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-21(2)16-18-12-15(13-19-16)20-17(23)22(3)11-7-10-14-8-5-4-6-9-14/h4-6,8-9,12-13H,7,10-11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNCYZJGJLQCPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)N(C)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzothiophen-5-yl-[4-(dimethylamino)piperidin-1-yl]methanone](/img/structure/B7630680.png)

![N-[phenyl(pyridin-4-yl)methyl]-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine](/img/structure/B7630700.png)
![[2-(2,3-dihydro-1H-inden-2-ylamino)-1-methylcyclopentyl]methanol](/img/structure/B7630701.png)
![5-[3-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl-N,N,2-trimethylaniline](/img/structure/B7630714.png)

![4-[(7-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630717.png)
![1-[[3-[(Thiolan-3-ylamino)methyl]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7630722.png)
![1-Benzothiophen-5-yl-[3-(dimethylamino)piperidin-1-yl]methanone](/img/structure/B7630728.png)
![N-[cyclopropyl-(2,5-difluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7630731.png)
![[3-Methyl-1-[(5-methyl-1,3-oxazol-2-yl)methyl]piperidin-3-yl]methanol](/img/structure/B7630738.png)

![4-[(2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol](/img/structure/B7630749.png)